molecular formula C23H22O9 B14447304 Daunomycinone 13-ethylene ketal CAS No. 75075-20-6

Daunomycinone 13-ethylene ketal

Cat. No.: B14447304
CAS No.: 75075-20-6
M. Wt: 442.4 g/mol
InChI Key: DGYLVCLSZYZTEC-UHFFFAOYSA-N
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Description

Daunomycinone 13-ethylene ketal (CAS 2831-75-6) is a derivative of daunomycinone, the aglycone moiety of the important anthracycline antibiotic Daunomycin . Daunomycin is a prominent compound in the glycosylated anthracycline family of natural products, which are well-known for their potent antitumor and antibiotic activities . In the parent drug, the aglycone (daunomycinone) is glycosylated with the sugar daunosamine, a modification that is essential for its biological activity . As a protected ketal form of the aglycone, this compound serves as a critical synthetic intermediate and a versatile building block for medicinal chemists. It is primarily used in the research and development of novel anthracycline analogs, enabling investigations into structure-activity relationships and the synthesis of new potential chemotherapeutic agents . The compound has a molecular formula of C37H42N2O6 and a molecular weight of 610.739 . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

75075-20-6

Molecular Formula

C23H22O9

Molecular Weight

442.4 g/mol

IUPAC Name

6,7,9,11-tetrahydroxy-4-methoxy-9-(2-methyl-1,3-dioxolan-2-yl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C23H22O9/c1-22(31-6-7-32-22)23(29)8-11-14(12(24)9-23)20(27)17-16(19(11)26)18(25)10-4-3-5-13(30-2)15(10)21(17)28/h3-5,12,24,26-27,29H,6-9H2,1-2H3

InChI Key

DGYLVCLSZYZTEC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2(CC(C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daunomycinone 13-ethylene ketal typically involves the protection of the carbonyl group of daunomycinone through ketalization. This process is generally catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the carbonyl group to the ketal.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The removal of by-products and purification of the final product are achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Daunomycinone 13-ethylene ketal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketal back to the original carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of daunomycinone, which can be further utilized in the synthesis of more complex molecules, including pharmaceuticals.

Scientific Research Applications

Daunomycinone 13-ethylene ketal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of daunorubicin, a drug used in cancer treatment.

    Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of daunomycinone 13-ethylene ketal involves its conversion to daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Protective Groups

Daunomycinone derivatives vary primarily in the type and position of protective groups. Key analogues include:

Compound Name Protecting Group Position Key Characteristics Reference
Daunomycinone 13-ethylene ketal Ethylene ketal 13 Acid-labile; standard ketone protection
13-Propyleneacetaldaunomycinone Propylene ketal 13 Enhanced steric protection; moderate stability
Dithiolane-protected derivatives 1,3-Dithiolane Varies Acid-resistant; prevents double-bond isomerization
Bisanhydrodaunomycinone None (dehydrated) Increased lipophilicity; altered reactivity

Ethylene vs. Propylene Ketal :

  • Ethylene ketal (as in this compound) is prone to acid-catalyzed deprotection, as observed in compound 12, which reverted to its parent ketone under mildly acidic work-up conditions .
  • Propylene ketal (e.g., compound VIII in ) offers improved stability due to larger substituents, reducing susceptibility to acidic hydrolysis .

Dithiolane as an Alternative :

  • 1,3-Dithiolane protection (e.g., compound 17 in ) avoids isomerization issues encountered with ethylene ketal during synthesis, demonstrating superior stability under acidic and thermal conditions .

Stability and Reactivity

  • Acid Sensitivity : Ethylene ketal derivatives are labile in acidic environments, limiting their use in reactions requiring low pH. In contrast, dithiolane-protected compounds remain intact under similar conditions .
  • Thermal Stability : Ethylene ketal formation typically requires refluxing with ethylene glycol and a catalyst (e.g., TsOH), whereas dithiolane protection proceeds under milder conditions without side reactions .

Chromatographic Behavior

Reversed-phase HPLC studies reveal distinct retention patterns:

  • This compound (IV) exhibits intermediate polarity due to the hydrophilic 1,3-dioxolane group, eluting earlier than bisanhydro derivatives (V, IX) but later than hydroxylated variants (II, III) .
  • Propylene ketal analogues (VIII) show increased lipophilicity compared to ethylene ketal, resulting in longer retention times .

Research Implications and Market Context

While this compound remains a benchmark for ketone protection, alternatives like propylene ketal and dithiolane derivatives address its limitations in stability and reaction scope.

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